2-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-6-METHYL-N-PHENYLPYRIMIDIN-4-AMINE is a complex organic compound that features a biphenyl sulfonyl group attached to a piperazine ring, which is further connected to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-6-METHYL-N-PHENYLPYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the biphenyl sulfonyl group, the piperazine ring, and the pyrimidine core. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between aryl halides and arylboronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of palladium catalysts and appropriate ligands is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-6-METHYL-N-PHENYLPYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The biphenyl sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl sulfonyl group can lead to sulfone derivatives, while reduction of nitro groups results in amine derivatives.
Scientific Research Applications
2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-6-METHYL-N-PHENYLPYRIMIDIN-4-AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Industrial Applications: Employed in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-6-METHYL-N-PHENYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl sulfonyl group is known to enhance binding affinity to certain proteins, while the piperazine ring can modulate the compound’s pharmacokinetic properties . The pyrimidine core is often involved in hydrogen bonding and π-π stacking interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-4-sulfonamide: Shares the biphenyl sulfonyl group but lacks the piperazine and pyrimidine components.
4-(4-Biphenylyl)piperazine: Contains the piperazine ring and biphenyl group but lacks the sulfonyl and pyrimidine groups.
6-Methyl-N-phenylpyrimidin-4-amine: Features the pyrimidine core and phenyl group but lacks the biphenyl sulfonyl and piperazine components.
Uniqueness
2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-6-METHYL-N-PHENYLPYRIMIDIN-4-AMINE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the biphenyl sulfonyl group enhances its binding affinity, while the piperazine ring improves its solubility and pharmacokinetic profile. The pyrimidine core provides a versatile scaffold for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C27H27N5O2S |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
6-methyl-N-phenyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C27H27N5O2S/c1-21-20-26(29-24-10-6-3-7-11-24)30-27(28-21)31-16-18-32(19-17-31)35(33,34)25-14-12-23(13-15-25)22-8-4-2-5-9-22/h2-15,20H,16-19H2,1H3,(H,28,29,30) |
InChI Key |
FNTRTQOSKKGJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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